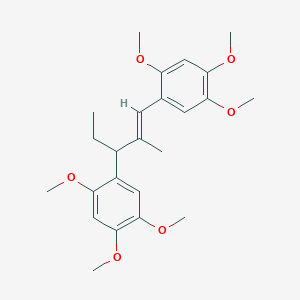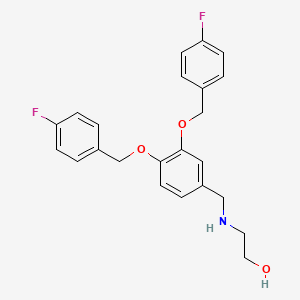![molecular formula C15H8F6O2 B12840845 4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials and pharmaceuticals due to its ability to participate in diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the halogenation of 3,3’,4,4’-tetramethylbiphenyl using a halogenating agent to form an intermediate. This intermediate then undergoes a substitution reaction with trifluoroacetate, followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials like 3,3’,4,4’-tetramethylbiphenyl and efficient reaction conditions are crucial. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .
科学的研究の応用
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and advanced materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Its stability and reactivity are leveraged in the development of pharmaceuticals, particularly in the design of drugs with enhanced bioavailability and metabolic stability.
作用機序
The mechanism of action of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
類似化合物との比較
4,4’-Bis(trifluoromethyl)biphenyl: Shares similar structural features but lacks the carboxylic acid group.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of the carboxylic acid, leading to different reactivity and applications.
Uniqueness: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and a carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
特性
分子式 |
C15H8F6O2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-3-1-8(2-4-9)12-7-10(15(19,20)21)5-6-11(12)13(22)23/h1-7H,(H,22,23) |
InChIキー |
YZBOYHWDBQFKFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)


